Mark-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MARK-IN-2 es un potente inhibidor de la cinasa reguladora de la afinidad a los microtúbulos (MARK), con un valor de IC50 de 5 nM . Este compuesto ha llamado la atención por sus posibles aplicaciones terapéuticas, particularmente en el contexto de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MARK-IN-2 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para mejorar su actividad inhibitoria . Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr un alto rendimiento y pureza.

Métodos de producción industrial

La producción industrial de this compound generalmente involucra síntesis a gran escala utilizando reactores de flujo continuo o por lotes. El proceso está diseñado para garantizar una calidad constante y escalabilidad. Las consideraciones clave incluyen la selección de materias primas rentables, la optimización de las condiciones de reacción y la implementación de técnicas de purificación para obtener el producto deseado con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

MARK-IN-2 experimenta diversas reacciones químicas, incluyendo:

Oxidación: En presencia de agentes oxidantes, this compound puede convertirse a sus derivados oxidados correspondientes.

Reducción: Las reacciones de reducción pueden modificar grupos funcionales específicos dentro del compuesto.

Sustitución: This compound puede participar en reacciones de sustitución nucleofílica y electrófila, lo que lleva a la formación de diversos derivados

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir una variedad de compuestos funcionalizados .

Aplicaciones Científicas De Investigación

MARK-IN-2 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto de herramienta para estudiar el papel de la cinasa reguladora de la afinidad a los microtúbulos en varias vías bioquímicas

Biología: Empleada en ensayos basados en células para investigar los efectos de la inhibición de la cinasa reguladora de la afinidad a los microtúbulos en procesos celulares como la división y la migración celular

Medicina: Explorado como un posible agente terapéutico para enfermedades neurodegenerativas, particularmente la enfermedad de Alzheimer, debido a su capacidad para inhibir la formación de ovillos neurofibrilares

Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a la cinasa reguladora de la afinidad a los microtúbulos y vías relacionadas

Mecanismo De Acción

MARK-IN-2 ejerce sus efectos inhibiendo la actividad de la cinasa reguladora de la afinidad a los microtúbulos. Esta inhibición interrumpe la fosforilación de las proteínas asociadas a los microtúbulos, lo que lleva a cambios en la dinámica y la estabilidad de los microtúbulos . Los objetivos moleculares de this compound incluyen la cinasa reguladora de la afinidad a los microtúbulos 3, que juega un papel crucial en la regulación de la dinámica de los microtúbulos . Al inhibir esta cinasa, this compound puede prevenir la formación de ovillos neurofibrilares, un sello distintivo de la enfermedad de Alzheimer .

Comparación Con Compuestos Similares

Compuestos similares

Compuestos similares a MARK-IN-2 incluyen otros inhibidores de la cinasa reguladora de la afinidad a los microtúbulos como MARK-IN-1 y MARK-IN-3 . Estos compuestos comparten una estructura central similar pero difieren en sus grupos funcionales y potencia inhibitoria.

Singularidad de this compound

This compound destaca por su alta potencia y selectividad para la cinasa reguladora de la afinidad a los microtúbulos 3. Su estructura química única permite una inhibición efectiva a bajas concentraciones, lo que lo convierte en una herramienta valiosa tanto para la investigación como para las aplicaciones terapéuticas .

Propiedades

Fórmula molecular |

C18H18ClF2N5OS |

|---|---|

Peso molecular |

425.9 g/mol |

Nombre IUPAC |

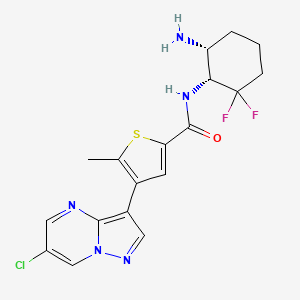

N-[(1R,6R)-6-amino-2,2-difluorocyclohexyl]-4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C18H18ClF2N5OS/c1-9-11(12-7-24-26-8-10(19)6-23-16(12)26)5-14(28-9)17(27)25-15-13(22)3-2-4-18(15,20)21/h5-8,13,15H,2-4,22H2,1H3,(H,25,27)/t13-,15-/m1/s1 |

Clave InChI |

NGFGTMFVWSDFPS-UKRRQHHQSA-N |

SMILES isomérico |

CC1=C(C=C(S1)C(=O)N[C@@H]2[C@@H](CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)Cl |

SMILES canónico |

CC1=C(C=C(S1)C(=O)NC2C(CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.